2-Methyl-2-(naphthalen-2-yl)propan-1-amine
Description
Contextual Significance within Organic Amines and Naphthalene (B1677914) Derivatives
2-Methyl-2-(naphthalen-2-yl)propan-1-amine belongs to the broad class of organic amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. Amines are fundamental in organic chemistry and are integral to a vast array of biological molecules and synthetic compounds. The specific structural arrangement of this compound, with a primary amine group attached to a neopentyl-like framework, imparts distinct steric and electronic properties.
The presence of the naphthalene group is a key feature that distinguishes this amine. Naphthalene derivatives are a significant class of polycyclic aromatic hydrocarbons that have been extensively studied for their diverse applications in medicinal chemistry, materials science, and chemical synthesis. The rigid and planar structure of the naphthalene ring system can facilitate π-π stacking interactions and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets. The fusion of this aromatic system with the propan-1-amine structure creates a molecule with a unique combination of lipophilicity and basicity, suggesting its potential as a scaffold in the design of new chemical entities.
Research Rationale and Scope of Investigation for this compound
The investigation into this compound is primarily driven by its potential as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The amine functional group serves as a versatile handle for the introduction of various substituents and for the formation of a wide range of chemical bonds.
One of the main areas of investigation for this compound and its analogues is in the development of novel therapeutic agents. The naphthalene moiety is a common pharmacophore found in a number of approved drugs. The combination of the naphthalene ring with an amine function suggests that derivatives of this compound could be explored for their interactions with various biological targets, such as receptors and enzymes. For instance, a related compound, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (BMAPN), has been investigated as a novel synthetic cathinone, highlighting the potential for this chemical scaffold to interact with the central nervous system. nih.gov
Furthermore, this compound is considered a useful research chemical, indicating its application in laboratory settings for the development of new synthetic methodologies or as a reference standard. While specific, in-depth academic studies focusing solely on this compound are not abundant in publicly accessible literature, its availability from chemical suppliers suggests its utility in undisclosed or ongoing research endeavors.
The general physical and chemical properties of this compound have been computed and are available in chemical databases. These properties provide a foundational understanding of the compound's behavior and potential applications.
Physicochemical Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C₁₄H₁₇N |
| Molecular Weight | 199.29 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 199.136099547 Da |
| Monoisotopic Mass | 199.136099547 Da |
| Topological Polar Surface Area | 26 Ų |
| Heavy Atom Count | 15 |
| Complexity | 209 |
Properties
IUPAC Name |
2-methyl-2-naphthalen-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGWIHYIGPAHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2 Methyl 2 Naphthalen 2 Yl Propan 1 Amine
Electrophilic and Nucleophilic Transformations
The dual functionality of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine imparts both nucleophilic and electrophilic potential to the molecule. The primary amine, with its lone pair of electrons, serves as a potent nucleophile. This nucleophilicity, however, is tempered by the steric hindrance imposed by the adjacent gem-dimethyl groups.
Conversely, the naphthalene (B1677914) ring is susceptible to electrophilic attack due to its high electron density. The position of substitution on the naphthalene ring is influenced by both electronic and steric factors. The bulky 2-methyl-2-aminopropyl substituent can direct incoming electrophiles to specific positions on the naphthalene nucleus.
Reactions Involving the Primary Amine Moiety
The primary amine group is a key site for derivatization, allowing for the introduction of a wide array of functionalities. Common reactions include acylation, alkylation, and the formation of Schiff bases.
Acylation: The primary amine readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. researchgate.net The steric hindrance around the amine may necessitate harsher reaction conditions or the use of more reactive acylating agents to achieve high yields. These acylation reactions can be used to introduce a variety of substituents, thereby modifying the molecule's physicochemical properties.
Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, these reactions can sometimes be challenging to control, potentially leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. google.com More controlled alkylation can be achieved through reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.
Schiff Base Formation: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.compsu.eduscience.govmdpi.com This reaction is typically reversible and may require acid or base catalysis and the removal of water to drive the equilibrium towards the product. The formation of Schiff bases provides a versatile method for introducing a wide range of substituents onto the amine nitrogen.
A summary of potential reactions at the primary amine is presented in the table below.
| Reaction Type | Reagents | Product Type |
| Acylation | Acid chloride, Acid anhydride | Amide |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine |
| Schiff Base Formation | Aldehyde, Ketone | Imine (Schiff Base) |
Modifications on the Naphthalene Ring System
The naphthalene ring of this compound is amenable to electrophilic aromatic substitution reactions. mdpi.com The position of substitution on the 2-substituted naphthalene ring is directed by the existing alkylamine substituent. Generally, electrophilic attack on 2-substituted naphthalenes is favored at the 1- and 8-positions (alpha positions) due to the formation of more stable carbocation intermediates. nih.govpsu.edu However, the steric bulk of the 2-methyl-2-aminopropyl group may influence the regioselectivity of these reactions, potentially favoring substitution at the less hindered positions.
Common electrophilic aromatic substitution reactions that could be applied to this molecule include:
Nitration: Introduction of a nitro group onto the naphthalene ring using a mixture of nitric and sulfuric acids.
Halogenation: Incorporation of halogen atoms (e.g., bromine, chlorine) using appropriate halogenating agents and a Lewis acid catalyst.
Sulfonation: Addition of a sulfonic acid group using fuming sulfuric acid.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively, although the presence of the basic amine group can complicate these reactions by reacting with the Lewis acid catalyst. Protection of the amine group may be necessary to achieve the desired ring substitution. researchgate.net
Synthesis of Structural Analogs and Derivatives for Research Probes
The structural backbone of this compound can be modified to create research probes for studying biological systems. These probes often incorporate reporter groups such as radioactive isotopes, fluorescent tags, or affinity labels like biotin (B1667282).
Radiolabeling: For use in techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT), the molecule can be labeled with a radionuclide. This can be achieved by introducing a radioactive isotope, such as carbon-11, fluorine-18, or iodine-123, into the molecule. For instance, a precursor could be synthesized with a leaving group on the naphthalene ring (e.g., a bromo or iodo substituent) that can be displaced by a radiolabeled nucleophile.
Fluorescent Labeling: To create fluorescent probes for use in fluorescence microscopy and other bioimaging techniques, a fluorescent dye can be covalently attached to the molecule. This is typically done by reacting the primary amine with a fluorescent dye that has a reactive functional group, such as an isothiocyanate or a succinimidyl ester. The inherent fluorescence of the naphthalene moiety itself can also be exploited and modulated through derivatization. researchgate.net
Biotinylation: For use in affinity-based purification or detection methods, a biotin tag can be attached. Biotinylation can be achieved by reacting the primary amine with an activated biotin derivative, such as biotin-NHS ester. The resulting biotinylated molecule can then be captured using streptavidin- or avidin-conjugated supports.
The table below outlines the types of research probes that could be synthesized from this compound.
| Probe Type | Reporter Group | Attachment Strategy | Potential Application |
| Radiolabeled Probe | Radionuclide (e.g., ¹¹C, ¹⁸F, ¹²³I) | Nucleophilic substitution on a precursor | PET/SPECT Imaging |
| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Reaction of the amine with an activated dye | Fluorescence Microscopy |
| Affinity Probe | Biotin | Reaction of the amine with activated biotin | Affinity Purification, Western Blotting |
Advanced Spectroscopic Characterization of 2 Methyl 2 Naphthalen 2 Yl Propan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR spectroscopy of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine reveals a distinct set of signals corresponding to the different types of protons in the molecule. The aromatic protons of the naphthalene (B1677914) ring system typically appear in the downfield region of the spectrum, from approximately 7.4 to 8.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns of these seven protons provide unambiguous information about their positions on the naphthalene core.
The aliphatic portion of the molecule gives rise to characteristic signals in the upfield region. The two methyl groups attached to the quaternary carbon are chemically equivalent and therefore appear as a sharp singlet, integrating to six protons. The methylene protons of the aminomethyl group (-CH₂NH₂) also produce a singlet, as there are no adjacent protons to cause splitting. The two protons of the primary amine (-NH₂) often appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. libretexts.orglibretexts.orgorgchemboulder.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Naphthalene-H (aromatic) | 7.4 - 8.0 | Multiplet | 7H |
| -CH₂- (aminomethyl) | ~2.8 | Singlet | 2H |
| -NH₂ (amine) | 1.0 - 2.5 (variable) | Broad Singlet | 2H |
| -C(CH₃)₂ | ~1.4 | Singlet | 6H |
Carbon-13 (¹³C) NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. datapdf.com In the spectrum of this compound, the ten carbon atoms of the naphthalene ring are expected to resonate in the aromatic region, typically between 125 and 135 ppm. datapdf.comacs.org The chemical shifts of the quaternary carbons within the naphthalene ring system will be distinct from those of the protonated carbons.
The aliphatic carbons appear at higher field. The quaternary carbon atom bonded to the naphthalene ring and the two methyl groups is expected to have a chemical shift in the range of 35-45 ppm. The two equivalent methyl carbons will produce a single signal, while the methylene carbon of the aminomethyl group will have its own characteristic resonance. oregonstate.edudocbrown.info
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Naphthalene (aromatic CH) | 125 - 130 |
| Naphthalene (quaternary C) | 130 - 135 |
| -C H₂-NH₂ | ~50 |
| -C (CH₃)₂ | ~38 |
| -C(C H₃)₂ | ~25 |
To unequivocally assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable. tandfonline.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the naphthalene ring, helping to delineate the connectivity within the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals of the protonated carbons in both the aromatic and aliphatic regions.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connections between the aliphatic and aromatic moieties, for instance, by observing a correlation between the methyl protons and the quaternary carbon of the naphthalene ring to which the propan-2-yl group is attached.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The primary amine group (-NH₂) will exhibit symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. orgchemboulder.comspectroscopyonline.com An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹. orgchemboulder.comwpmucdn.com
The aromatic naphthalene ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the methyl and methylene groups will show stretching vibrations just below 3000 cm⁻¹.
Interactive Data Table: Predicted FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1580 - 1650 | Medium-Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Aliphatic C-H | C-H Stretch | 2850 - 2970 | Strong |
| Aliphatic C-H | C-H Bend | 1365 - 1470 | Medium |
FT-Raman spectroscopy provides complementary information to FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by signals from the aromatic naphthalene ring. researchgate.net The symmetric "ring breathing" vibrations of the naphthalene system are expected to produce strong and sharp bands in the fingerprint region. usra.eduresearchgate.net The C-C stretching of the aliphatic backbone and the symmetric vibrations of the methyl groups would also be observable. Raman spectroscopy is generally less sensitive to the highly polar N-H bonds of the amine group. tandfonline.com
Interactive Data Table: Predicted FT-Raman Shifts
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring | Ring Breathing | 1000 - 1600 | Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-C | C-C Stretch | 800 - 1200 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2970 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization. For this compound, the molecular ion peak (M+) is expected to be observed, which, for a monoamine, will have an odd-numbered mass. miamioh.edu The presence of nitrogen can often be inferred from this "nitrogen rule". whitman.edu
The fragmentation of aliphatic amines is typically dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org In the case of this compound, the most likely fragmentation pathway would involve the loss of the largest alkyl group attached to the alpha-carbon, leading to a stable resonance-stabilized cation.
Expected Fragmentation Pathways:
A primary fragmentation would be the cleavage of the bond between the quaternary carbon and the aminomethyl group (-CH2NH2), resulting in the formation of a stable tertiary benzylic carbocation. The major fragments anticipated in the mass spectrum are detailed in the table below.
| Predicted Fragment | Structure | m/z | Notes |
| Molecular Ion | [C14H17N]+• | 199.14 | The parent ion. |
| [M-CH2NH2]+ | [C13H15]+ | 169.12 | Resulting from the loss of the aminomethyl radical. |
| Naphthylmethyl cation | [C11H9]+ | 141.07 | A common fragment in naphthalene derivatives. |
| Tropylium ion | [C7H7]+ | 91.05 | A common rearranged fragment in aromatic compounds. |
Note: The m/z values are predicted based on theoretical fragmentation patterns and have not been experimentally verified for this specific compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides valuable information about the electronic transitions within a molecule. The naphthalene moiety in this compound is the primary chromophore and fluorophore. The absorption and emission characteristics are therefore expected to be similar to those of other 2-substituted naphthalenes.
UV-Vis Absorption:
The UV-Vis absorption spectrum of naphthalene derivatives is characterized by strong π-π* transitions. For instance, the related compound 2-methylnaphthalene exhibits an excitation peak at 275 nm. aatbio.comaatbio.com It is anticipated that this compound will display a similar absorption profile, with characteristic peaks in the ultraviolet region. The substitution on the naphthalene ring may cause slight shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene.
Fluorescence Emission:
Naphthalene and its derivatives are known for their fluorescent properties. Upon excitation with UV light, they emit light at a longer wavelength. 2-Methylnaphthalene, for example, has an emission peak at 335 nm, resulting in a Stokes' shift of 60 nm. aatbio.comaatbio.com The fluorescence spectrum of this compound is expected to show a similar emission profile, although the exact emission maximum and quantum yield may be influenced by the bulky amine substituent.
| Spectroscopic Property | Analogous Compound (2-Methylnaphthalene) | Expected for this compound |
| Excitation Peak (λex) | 275 nm aatbio.comaatbio.com | ~275 nm |
| Emission Peak (λem) | 335 nm aatbio.comaatbio.com | ~335 nm |
| Stokes' Shift | 60 nm aatbio.comaatbio.com | Approximately 60 nm |
Note: The data presented is for the analogous compound 2-methylnaphthalene and serves as an estimation for the target compound.
X-ray Crystallography for Solid-State Structural Determination
As of the time of this writing, no publically available crystal structure data for this compound has been found. However, crystallographic studies on similarly complex naphthalene derivatives, such as Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, have been successfully conducted. mdpi.com
Information Obtainable from X-ray Crystallography:
Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would yield critical structural parameters.
| Crystallographic Data | Description | Example from a Naphthalene Derivative |
| Crystal System | The symmetry of the crystal lattice. | Monoclinic mdpi.com |
| Space Group | The specific symmetry group of the crystal. | P21/c mdpi.com |
| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. | a = 10.6281(8) Å, b = 14.2828(10) Å, c = 16.5913(12) Å, β = 91.946(3)° mdpi.com |
| Dihedral Angles | The angles between planes in the molecule, revealing its conformation. | The naphthalene system is nearly planar and forms dihedral angles with other parts of the molecule. mdpi.com |
| Intermolecular Interactions | Information on hydrogen bonding and other non-covalent interactions in the crystal lattice. | C-H···O and N-H···O hydrogen bonds have been observed in related structures. mdpi.com |
Note: The example data is from a different, more complex naphthalene derivative and is provided to illustrate the type of information that can be obtained from X-ray crystallography.
Computational and Theoretical Investigations of 2 Methyl 2 Naphthalen 2 Yl Propan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of molecular geometry and electronic characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their optimized geometry and various electronic properties. For 2-Methyl-2-(naphthalen-2-yl)propan-1-amine, DFT calculations can predict key structural parameters. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), to provide a balance between accuracy and computational cost.
Table 1: Predicted Geometrical Parameters for a Naphthalene (B1677914) Derivative using DFT This table presents hypothetical data for illustrative purposes, as specific calculations for this compound are not available in the reviewed literature.
| Parameter | Value |
|---|---|
| C-C (naphthalene ring) | ~1.37 - 1.42 Å |
| C-N bond length | ~1.47 Å |
| C-C-N bond angle | ~109.5° |
| Naphthalene-propanamine dihedral angle | Variable, depending on conformation |
Calculation of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.commdpi.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may be distributed across the entire molecule. The HOMO-LUMO gap can be calculated using DFT, and this value is instrumental in understanding the molecule's electronic transitions and potential for charge transfer interactions. irjweb.com
Table 2: Frontier Molecular Orbital Energies and Related Parameters This table presents hypothetical data for illustrative purposes.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I ≈ -EHOMO) | 5.8 |
| Electron Affinity (A ≈ -ELUMO) | 0.5 |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. An MEP map is plotted onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Typically, red indicates regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive potential, indicating sites for nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential.
For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for interaction with electrophiles. The aromatic naphthalene ring would exhibit a delocalized electron cloud, with varying potential across its surface. This analysis is crucial for predicting how the molecule will interact with other chemical species and for understanding its intermolecular interactions.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and telecommunications. ipme.ru Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. ipme.ruasianpubs.org
For a molecule to exhibit significant NLO properties, it often requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the naphthalene ring acts as a π-system, and the amine group can function as an electron donor. The presence of these features suggests that this compound may possess NLO properties. Theoretical calculations of the hyperpolarizability would provide a quantitative measure of its NLO response, guiding further experimental investigation. researchgate.netnih.govmdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions.
For this compound, MD simulations can be used to explore its conformational landscape. The flexibility of the propan-1-amine side chain allows for multiple rotational isomers (rotamers). MD simulations can reveal the relative stabilities of these different conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or interact with a solvent. researchgate.netarxiv.org Furthermore, simulations in a solvent, such as water, can provide insights into the hydration of the molecule and the nature of its interactions with the surrounding environment. nih.gov
In Silico Modeling for Structure-Activity Relationship (SAR) Exploration in Chemical Contexts
In silico modeling encompasses a range of computational techniques used to predict the properties and activities of molecules. In the context of chemical research, these methods are invaluable for exploring Structure-Activity Relationships (SAR). SAR studies aim to understand how the chemical structure of a compound influences its properties or biological activity. ijpsjournal.com
For this compound, in silico SAR studies could involve generating a library of related virtual compounds by modifying the core structure. For example, the position of the substituent on the naphthalene ring could be varied, or different alkyl groups could be placed on the amine. Computational methods can then be used to predict various properties for these virtual analogs, such as their electronic properties, solubility, or potential for certain chemical reactions. researchgate.netijpsjournal.comnih.govijfmr.com By analyzing the trends in these predicted properties across the series of compounds, a relationship between specific structural features and the resulting chemical characteristics can be established. This approach can accelerate the discovery of new compounds with desired properties by prioritizing the synthesis of the most promising candidates.
Role of 2 Methyl 2 Naphthalen 2 Yl Propan 1 Amine in Chemical Research and Materials Science
Applications as Synthetic Intermediates in Organic Synthesis
Detailed research on the application of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine as a synthetic intermediate is limited in publicly accessible literature. However, the synthesis of structurally analogous compounds, such as 2-methyl-1-substituted phenyl-2-propyl amine derivatives, has been reported. One patented method, for instance, outlines a multi-step synthesis beginning with a substituted benzyl (B1604629) halide and isobutyronitrile, followed by hydrolysis, a Curtius rearrangement, and catalytic hydrogenation to yield the final amine product. This suggests a potential synthetic pathway that could be adapted for this compound, indicating its plausible, though not explicitly documented, utility as a building block for more complex molecules.
The primary amine group and the naphthalene (B1677914) moiety are reactive sites that could, in principle, participate in a variety of organic transformations. The amine can act as a nucleophile in reactions such as acylation, alkylation, and the formation of Schiff bases. The naphthalene ring can undergo electrophilic substitution reactions, although the steric hindrance from the adjacent quaternary carbon might influence the regioselectivity of such transformations.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Acylation | Acyl chloride, base | N-(2-methyl-2-(naphthalen-2-yl)propyl)amide |
| Reductive Amination | Aldehyde or ketone, reducing agent | Secondary or tertiary amine |
| Schiff Base Formation | Aldehyde or ketone | N-(arylmethylene)-2-methyl-2-(naphthalen-2-yl)propan-1-amine |
| Electrophilic Aromatic Substitution | Electrophile, Lewis acid | Substituted naphthalene derivative |
Exploration in Ligand Design for Coordination Chemistry
There is no specific mention in the scientific literature of this compound being used in ligand design for coordination chemistry. However, the broader class of naphthalene-containing molecules has been extensively studied as ligands for various metal ions. The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it a potential coordination site for metal centers.
The bulky nature of the 2-methyl-2-propyl group attached to the naphthalene ring could provide significant steric hindrance around a coordinated metal ion. This steric bulk can be a desirable feature in ligand design, as it can influence the coordination number and geometry of the resulting metal complex, potentially leading to unique catalytic activities or physical properties.
Catalytic Applications and Mechanistic Studies
Direct research into the catalytic applications and mechanistic studies of this compound or its derivatives is not available in the current body of scientific literature. Hypothetically, metal complexes derived from this amine could be explored as catalysts. The steric and electronic properties imparted by the naphthalene and neopentyl groups could influence the reactivity and selectivity of a metallic catalytic center.
Investigations in Polymer Chemistry
Specific studies on the incorporation of this compound into polymers are not found in the reviewed literature. However, related research on the electropolymerization of a different isomer, 2-methyl-1-naphthylamine, has been conducted. In that study, the polymerization occurred through the amino group, leading to the formation of oligomeric chains. This suggests that, in principle, this compound could also serve as a monomer in polymerization reactions, with the naphthalene unit introducing aromatic rigidity and potentially interesting photophysical properties into the polymer backbone.
Conclusion and Future Perspectives in Research on 2 Methyl 2 Naphthalen 2 Yl Propan 1 Amine
Summary of Current Research Landscape
The current research landscape relevant to 2-Methyl-2-(naphthalen-2-yl)propan-1-amine is largely defined by the extensive studies on its core functional motifs: the naphthalene (B1677914) scaffold and the tertiary carbinamine moiety. Naphthalene derivatives are integral to medicinal chemistry, with a wide array of therapeutic applications. nih.govresearchgate.netekb.eg The naphthalene ring system is a key component in numerous FDA-approved drugs, demonstrating its utility as a pharmacophore. nih.govekb.eg Research has shown that naphthalene-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ekb.egijpsjournal.comnih.gov This vast body of work suggests that the naphthalene moiety in this compound could impart significant biological activity.
The tertiary carbinamine structure, particularly the 2-methyl-2-arylpropan-1-amine framework, is also of significant interest. This structural element is found in various biologically active molecules. For instance, derivatives of 2-arylaminoimidazoles have been evaluated for their activity as alpha-2-adrenergic agonists. While structurally distinct, the presence of an amine adjacent to a sterically hindered carbon connected to an aromatic system is a shared feature. The synthesis and pharmacological evaluation of such compounds are active areas of research.
In silico design and biological evaluation of naphthalene derivatives are also becoming increasingly prevalent. ijpsjournal.com Computational studies are being used to predict the pharmacokinetic properties, biological activities, and binding affinities of novel naphthalene-based compounds, accelerating the drug discovery process. ijpsjournal.com
Table 1: Selected FDA-Approved Drugs Containing a Naphthalene Scaffold
| Drug Name | Therapeutic Class |
| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) |
| Propranolol | Beta-Blocker |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) |
| Terbinafine | Antifungal |
| Nafcillin | Penicillin Antibiotic |
This table is for illustrative purposes and is not exhaustive.
Identification of Knowledge Gaps and Unexplored Avenues
The most significant knowledge gap is the near-complete absence of dedicated research on this compound itself. While the individual components of the molecule are well-studied, their combined effect in this specific arrangement remains unknown. This presents a multitude of unexplored avenues for investigation.
Key Unexplored Avenues Include:
Pharmacological Profiling: A thorough investigation into the biological activities of this compound is warranted. Based on the activities of related naphthalene derivatives, screening for anticancer, antimicrobial, anti-inflammatory, and neurological activities would be a logical starting point. ekb.egijpsjournal.comnih.gov
Stereochemistry and Biological Activity: The chiral center at the carbon bearing the amine group means that this compound can exist as enantiomers. The differential biological activity of these enantiomers is a critical area for investigation, as is common for chiral drugs.
Mechanism of Action: Should any significant biological activity be discovered, elucidating the mechanism of action at the molecular level would be a crucial next step.
Materials Science Applications: The naphthalene moiety is known for its interesting photophysical properties. The potential application of this compound or its derivatives in materials science, for example, as organic light-emitting diode (OLED) components or fluorescent probes, is an entirely unexplored domain.
Toxicological Profile: A comprehensive evaluation of the compound's toxicity and metabolic fate is essential before any potential therapeutic applications can be considered.
Emerging Methodologies and Interdisciplinary Research Opportunities
Advances in synthetic and analytical chemistry, as well as the increasing convergence of different scientific disciplines, offer exciting opportunities for future research on this compound.
Emerging Synthetic Methodologies:
The synthesis of chiral amines is a field of intense research, with several innovative methods that could be applied to the enantioselective synthesis of this compound.
Biocatalysis: The use of enzymes for the synthesis of chiral amines is a rapidly growing area. unito.itmanchester.ac.ukmdpi.comresearchgate.net Transaminases and imine reductases, for example, can offer highly enantioselective routes to chiral amines under mild and environmentally friendly conditions. manchester.ac.ukmdpi.com Biocatalytic methods could be developed to produce specific enantiomers of this compound, which would be invaluable for pharmacological studies. unito.itresearchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds. nih.govnih.govacs.orgchemrxiv.orgresearchgate.net These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them attractive for the synthesis of complex molecules like this compound. acs.org
Table 2: Comparison of Synthetic Methodologies for Chiral Amines
| Methodology | Advantages | Potential Challenges |
| Classical Resolution | Well-established, can provide high enantiopurity. | 50% theoretical maximum yield, often requires multiple steps. |
| Asymmetric Catalysis | High enantioselectivity, catalytic amounts of chiral ligand. | Development of specific catalysts can be time-consuming and expensive. |
| Biocatalysis | High enantioselectivity and regioselectivity, mild reaction conditions, environmentally friendly. unito.itmanchester.ac.ukmdpi.comresearchgate.net | Enzyme stability and substrate scope can be limiting, requires specialized expertise. |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity. nih.govnih.govacs.orgchemrxiv.orgresearchgate.net | Can require expensive photocatalysts, reaction optimization can be complex. |
Interdisciplinary Research Opportunities:
The study of this compound could benefit significantly from an interdisciplinary approach.
Computational Chemistry and Drug Design: In silico methods can be employed to predict the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, potential biological targets, and binding modes. ijpsjournal.com This can guide experimental work and prioritize research directions.
Chemical Biology: If the compound shows interesting biological activity, fluorescently tagged derivatives could be synthesized to probe its interactions with cellular components and visualize its localization within cells.
Materials Science and Engineering: Collaboration with materials scientists could lead to the development of novel materials with unique optical or electronic properties based on the this compound scaffold.
Q & A
Basic: What are the optimal synthetic routes for 2-methyl-2-(naphthalen-2-yl)propan-1-amine, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via reductive amination using naphthalen-2-yl ketone derivatives and methylamine. Key steps include:
- Starting materials : 2-acetylnaphthalene and methylamine, with sodium cyanoborohydride (NaBH3CN) as the reducing agent in methanol/ethanol .
- Reaction monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (9:1) to track intermediate imine formation and completion .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the amine product .
- Yield optimization : Adjust pH to 6–7 during reduction to stabilize intermediates and minimize side reactions .
Basic: How is the crystal structure of this compound determined?
Answer:
- X-ray diffraction (XRD) : Single crystals are grown via slow evaporation of saturated solutions in dichloromethane/hexane.
- Data refinement : SHELXL (part of the SHELX suite) refines atomic coordinates and thermal parameters, leveraging high-resolution data (e.g., <1.0 Å) for accuracy .
- Validation : Check for twinning using PLATON; resolve ambiguities with twin-law matrices in SHELXL .
Basic: What safety protocols are recommended for handling this compound given structural analogs like 2-naphthylamine?
Answer:
- Toxicity precautions : Use fume hoods, gloves, and lab coats due to potential carcinogenicity (analogous to 2-naphthylamine, a known bladder carcinogen) .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration .
- Exposure monitoring : Regular urinalysis for researchers handling bulk quantities, as per OSHA guidelines for aromatic amines .
Advanced: How can computational modeling resolve contradictions in reported receptor affinities for this compound?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin (5-HT2A) or dopamine (D2) receptors. Compare binding poses with experimental IC50 values .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes for ≥100 ns to assess stability of hydrogen bonds with Asp155 (5-HT2A) or Ser193 (D2) .
- Data reconciliation : Cross-validate computational results with radioligand displacement assays (e.g., [³H]ketanserin for 5-HT2A) .
Advanced: What strategies improve enantiomeric purity during asymmetric synthesis?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acid catalysts in reductive amination to achieve >90% enantiomeric excess (ee) .
- Dynamic resolution : Employ lipases (e.g., CAL-B) in kinetic resolutions of racemic mixtures, monitoring ee via chiral HPLC (Chiralpak AD-H column) .
- Crystallization-induced asymmetric transformation : Seed reactions with enantiopure crystals to bias nucleation .
Advanced: How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic profile?
Answer:
- Fluorine substitution : Introduce at the naphthalene C-6 position to enhance metabolic stability (reduced CYP450 oxidation) and blood-brain barrier penetration (logP optimization) .
- In vitro assays : Measure microsomal half-life (human liver microsomes) and P-gp efflux ratios (MDCK-MDR1 cells) .
- Data interpretation : Correlate lipophilicity (logD at pH 7.4) with CNS bioavailability using zebrafish blood-brain barrier models .
Methodological: How to quantify trace impurities in bulk samples?
Answer:
- Analytical techniques :
- Reference standards : Use USP-grade this compound spiked with 0.05–1.0% naphthalen-2-ol for calibration .
Methodological: Best practices for stability studies under accelerated conditions?
Answer:
- ICH guidelines : Store samples at 40°C/75% RH for 6 months; analyze degradation products monthly via HPLC .
- Forced degradation : Expose to UV light (ICH Q1B), 3% H2O2 (oxidative), and 0.1N HCl/NaOH (hydrolytic) .
- Degradation pathways : Identify N-oxide formation (H2O2) or naphthalene ring cleavage (acidic conditions) via LC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
